2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide" involves several steps, including condensation reactions, refluxing, and crystallization. Novel derivatives of similar structures have been prepared by methods such as carbodiimide condensation catalysis, providing a convenient and fast synthesis approach (Yu et al., 2014). Other studies have highlighted the importance of specific reactants and catalysts in the synthesis process, demonstrating the synthesis of complex acetamide derivatives with significant biological activities (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to the compound of interest, has been extensively analyzed using techniques such as single-crystal X-ray diffraction. These analyses reveal detailed information about the compound's geometric configuration, hydrogen bonding, and molecular interactions (Balijapalli et al., 2017). Such detailed structural information is crucial for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "this compound" are influenced by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical reactions, including alkylation and oxidation, leading to the formation of new derivatives with different chemical and physical properties (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of acetamide derivatives are determined by their molecular structure and composition. Properties such as solubility, melting point, and crystalline structure have been studied, providing insights into the compounds' behavior in different environments. The crystalline structure, in particular, has been analyzed through X-ray diffraction techniques, revealing information about the compound's stability and solid-state interactions (Bunev et al., 2013).
Chemical Properties Analysis
The chemical properties of "this compound" and similar compounds are characterized by their reactivity, stability, and interactions with other molecules. Studies have identified specific chemical behaviors, such as the ability to form hydrogen bonds and interact with biological molecules, which are crucial for their potential applications in various fields (Gull et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
- N-(5-Aryl-1,3,4-Thiadiazol-2-Yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Acetamide Derivatives: These derivatives, prepared using a similar compound, are identified using IR, 1H NMR, and elemental analyses. The intermediate compound is confirmed by single-crystal X-ray diffraction, showing the importance of structural analysis in chemical synthesis (Yu et al., 2014).
Photophysical Properties
- The study of N-(Benzo[d]Thiazol-2-Yl)Acetamides: This research explores the photophysical properties of similar acetamides, focusing on their hydrogen bond associations and photophysical characteristics, which can be relevant to the 2-(2,5-Dimethylphenyl)-N-(6-Ethoxybenzo[d]Thiazol-2-Yl)Acetamide (Balijapalli et al., 2017).
Anticancer Activities
- Synthesis and Anticancer Activities: A study on 2-(4,5-Dimethyl-1-(Phenylamino)-1H-Imidazol-2-Ylthio)-N-(Thiazol-2-Yl) Acetamide Derivatives revealed significant anticancer activities against various human tumor cell lines, suggesting potential therapeutic applications for similar acetamides (Duran & Demirayak, 2012).
Biological Activities and Molecular Docking Studies
- N-(6-Arylbenzo[d]Thiazol-2-Yl)Acetamides: These compounds, synthesized using similar methodologies, demonstrated significant biological activities like antioxidant, antibacterial, and urease inhibition. Molecular docking studies provided insights into their interactions with biological targets (Gull et al., 2016).
pKa Determination and Drug Precursor Studies
- Determining the pKa of N-(Benzothiazole-2-Yl)-2-(4,5-Dimethyl-1-(Phenylamino)-1H-Imidazol-2-Ylthio)Acetamide Derivatives: This research, focusing on drug precursors similar to the compound , analyzed their acidity constants and protonation sites, crucial for understanding their chemical behavior (Duran & Canbaz, 2013).
Antitumor Activity and Pharmacophoric Group Study
- Antitumor Activity of N-[4-(Benzothiazole-2-Yl)Phenyl]Acetamide Derivatives: This study, which utilized a pharmacophoric group similar to that in this compound, evaluated their potential antitumor activity in vitro against human tumor cell lines (Yurttaş et al., 2015).
Cytotoxic Activity in Cancer Research
- Synthesis and Cytotoxic Activity of N-Pyridinyl-2-(6-Phenylimidazo[2,1-B]Thiazol-3-Yl)Acetamide Derivatives: The compounds synthesized in this study were tested for their cytotoxicity against human cancer cell lines, providing insights into the potential therapeutic applications of similar acetamides (Ding et al., 2012).
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Some benzothiazole derivatives have been reported to influence pathways related to cell signaling and metabolism
Pharmacokinetics
The compound’s solubility, absorption, distribution, metabolism, and excretion can be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
Some benzothiazole derivatives have been reported to exhibit luminescent properties, suggesting potential applications in optoelectronic devices
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound’s luminescent properties may be affected by the surrounding environment .
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-9-12(2)5-6-13(14)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPMIBIOHPIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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